N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6
Overview
Description
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is a deuterated derivative of N’-(4-Aminophenyl)-N,N-dimethylacetamidine. This compound is characterized by the presence of a deuterium isotope, which replaces the hydrogen atoms in the acetamidine group. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dna methyltransferase (dnmt) 1, 3a, and 3b . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
It’s suggested that similar compounds interact with their targets (like dnmts) and induce changes that inhibit their function . This interaction could potentially lead to changes in gene expression .
Biochemical Pathways
The inhibition of dnmts can affect the methylation status of dna, which is a key mechanism in the regulation of gene expression . Changes in DNA methylation can have downstream effects on various biological processes, including cell differentiation, genomic imprinting, and X-chromosome inactivation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
The inhibition of dnmts can lead to changes in dna methylation patterns, which can subsequently alter gene expression . This can have various effects at the molecular and cellular levels, depending on the specific genes affected .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with monoamine oxidase (MAO) enzymes, which are involved in the oxidative deamination of neurotransmitters . The interaction with MAO enzymes can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can interact with other biomolecules such as receptors and transporters, modulating their activity and function.
Cellular Effects
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 has been shown to affect various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function. In other cell types, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 may affect cell proliferation, differentiation, and apoptosis by interacting with specific signaling molecules and pathways.
Molecular Mechanism
The molecular mechanism of action of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes such as monoamine oxidase, inhibiting their activity and leading to an accumulation of neurotransmitters . Additionally, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can interact with receptors and transporters, altering their conformation and function. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cell signaling pathways . Toxic or adverse effects have been observed at very high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6.
Metabolic Pathways
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound can be metabolized by enzymes such as monoamine oxidase, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The distribution of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is localized in various subcellular compartments, including the cytoplasm and mitochondria . The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules. Targeting signals and post-translational modifications may direct N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 to specific organelles, affecting its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroaniline and N,N-dimethylacetamide.
Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deuteration: The hydrogen atoms in the acetamidine group are replaced with deuterium using deuterated reagents like deuterated acetic acid (CD3COOD) or deuterated ammonia (ND3).
Final Product: The final product, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale reduction of 4-nitroaniline using industrial-grade reducing agents.
Deuteration: Use of deuterated reagents in large quantities to achieve the desired isotopic substitution.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of nitrogen-containing compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Aminophenyl)-N,N-dimethylacetamidine: The non-deuterated version of the compound.
4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: A similar compound with a methoxy group instead of an amino group.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Compounds with a thiadiazole ring instead of an acetamidine group.
Uniqueness
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is unique due to its deuterium content, which provides distinct advantages in scientific research, such as:
Isotopic Labeling: Allows for precise tracking of metabolic pathways.
Reaction Mechanism Studies: Provides insights into reaction kinetics and mechanisms due to the isotope effect.
Properties
IUPAC Name |
N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCSAKZQUXQQB-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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